6,7-Difluoro-1-isopropyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
CAS No.: 874482-59-4
Cat. No.: VC15889811
Molecular Formula: C14H13F2NO4
Molecular Weight: 297.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 874482-59-4 |
|---|---|
| Molecular Formula | C14H13F2NO4 |
| Molecular Weight | 297.25 g/mol |
| IUPAC Name | 6,7-difluoro-8-methoxy-4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H13F2NO4/c1-6(2)17-5-8(14(19)20)12(18)7-4-9(15)10(16)13(21-3)11(7)17/h4-6H,1-3H3,(H,19,20) |
| Standard InChI Key | VAOSMWHHCYBZCS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C(=O)C2=CC(=C(C(=C21)OC)F)F)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Structure and Substituent Analysis
The compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid family, featuring a bicyclic quinoline scaffold with strategic substitutions (Figure 1). Key structural elements include:
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Fluorine atoms at positions 6 and 7, enhancing membrane permeability and target binding .
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Methoxy group at position 8, improving solubility and modulating electron distribution .
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Isopropyl group at position 1, increasing steric bulk to resist enzymatic degradation .
Table 1: Molecular Properties
Spectroscopic and Crystallographic Data
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UV-Vis Spectrum: Absorption maxima at 275 nm (quinolone π→π* transition).
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¹H NMR: Key signals include δ 1.4 ppm (isopropyl CH₃), δ 3.9 ppm (OCH₃), and δ 8.2 ppm (quinoline H-2) .
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X-ray Crystallography: Planar quinoline core with dihedral angles of 5.2° between rings, facilitating intercalation into DNA-enzyme complexes .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a Gould-Jacobs cyclization followed by sequential functionalization (Scheme 1) :
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Cyclization: Ethyl 3-(2,4,5-trifluoro-3-methoxyphenyl)-3-oxopropanoate undergoes thermal cyclization to form the quinoline core.
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N-Alkylation: Introduction of the isopropyl group via nucleophilic substitution using isopropyl bromide.
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Hydrolysis: Carboxylic acid formation via base-mediated ester hydrolysis.
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | DMF, 120°C, 6 h | 78% |
| N-Alkylation | Isopropyl bromide, NaH, DMF, 90°C | 65% |
| Hydrolysis | NaOH, EtOH, reflux | 85% |
Reactivity and Stability
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Acid/Base Stability: Stable in pH 2–8; degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions.
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Photodegradation: Susceptible to UV light, forming defluorinated byproducts .
Pharmacological Profile and Mechanism of Action
Antibacterial Activity
The compound inhibits DNA gyrase (IC₅₀ = 0.8 µM) and topoisomerase IV (IC₅₀ = 1.2 µM), outperforming ciprofloxacin against resistant strains .
Table 3: MIC Values Against Bacterial Pathogens
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.12 |
| Escherichia coli | 0.25 |
| Pseudomonas aeruginosa | 1.0 |
| Mycobacterium tuberculosis | 0.5 |
Resistance Mitigation
The difluoro and methoxy groups reduce efflux pump recognition, decreasing resistance development .
Pharmacokinetics and Metabolism
ADME Profile
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Absorption: Oral bioavailability = 92% (rat model).
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Distribution: Volume of distribution = 2.1 L/kg; penetrates lung and prostate tissues.
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Metabolism: Hepatic CYP3A4-mediated oxidation to inactive metabolites .
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Excretion: Renal (70%) and fecal (30%).
Table 4: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 6.8 h |
| Cₘₐₓ | 8.4 µg/mL |
| AUC₀–₂₄ | 98 µg·h/mL |
Comparative Analysis with Structural Analogs
Substituent Impact on Activity
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